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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical validation of DSP-2230 (also

known as ANP-230), a novel voltage-gated sodium channel inhibitor, in models of neuropathic

pain. Due to the limited publicly available data on DSP-2230 in standardized nerve injury

models, this document focuses on its reported efficacy in a genetic model of episodic pain

syndrome and contrasts it with established neuropathic pain treatments—pregabalin,

gabapentin, and duloxetine—for which data in the Chronic Constriction Injury (CCI) and Spared

Nerve Injury (SNI) models are more readily available.

Executive Summary
DSP-2230 is an orally active inhibitor of voltage-gated sodium channels Nav1.7, Nav1.8, and

Nav1.9, which are key mediators in pain signaling.[1][2] Preclinical studies have shown its

potential as a broad-spectrum analgesic with a favorable safety profile, attributed to its

peripheral selectivity and low central nervous system penetration.[1] While direct comparative

data in widely used neuropathic pain models like CCI and SNI are not extensively published,

studies in a Nav1.9 mutant mouse model of familial episodic pain syndrome demonstrate its

dose-dependent efficacy in reducing thermal and mechanical hypersensitivity.[2] This guide

summarizes the available preclinical data for DSP-2230 and compares its performance profile

with current first-line neuropathic pain therapies.
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DSP-2230 exerts its analgesic effect by blocking the influx of sodium ions through Nav1.7,

Nav1.8, and Nav1.9 channels, thereby inhibiting the generation and propagation of action

potentials in sensory neurons.[2] This triple-subtype inhibition is a distinct mechanistic

approach compared to other sodium channel blockers and standard neuropathic pain

treatments that act on different targets.
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Mechanism of action of DSP-2230.

Preclinical Efficacy of DSP-2230 (ANP-230)
The primary available data for DSP-2230 comes from a study utilizing a Nav1.9 R222S mutant

mouse model, which mimics familial episodic pain syndrome. This model exhibits heightened

sensitivity to thermal and mechanical stimuli.

Data Presentation: DSP-2230 in Nav1.9 R222S Mutant
Mouse Model
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Behavioral Test Drug/Dose
Effect on

Hypersensitivity

Paw Withdrawal

Latency/Threshold

Hot Plate Test

(Thermal)
ANP-230 (10 mg/kg) Significant Reduction

Increased latency

(time to response)

ANP-230 (30 mg/kg) Significant Reduction
Increased latency

(time to response)

Pregabalin (10 mg/kg) No Significant Effect
No significant change

in latency

Cold Plate Test

(Thermal)
ANP-230 (10 mg/kg) Significant Reduction

Increased latency

(time to response)

ANP-230 (30 mg/kg) Significant Reduction
Increased latency

(time to response)

Pregabalin (10 mg/kg) Significant Reduction
Increased latency

(time to response)

Von Frey Test

(Mechanical)
ANP-230 (10 mg/kg) Significant Reduction

Increased paw

withdrawal threshold

ANP-230 (30 mg/kg) Significant Reduction
Increased paw

withdrawal threshold

ANP-230 (3 mg/kg,

repeated)
Significant Reduction

Increased paw

withdrawal threshold

Pregabalin (10 mg/kg) No Significant Effect
No significant change

in threshold

Data summarized from Okuda et al., Heliyon, 2023.[2]

Comparative Performance with Other Neuropathic
Pain Treatments
While direct comparative studies of DSP-2230 in CCI and SNI models are not publicly

available, the following tables summarize the performance of standard-of-care drugs in these

models to provide a benchmark for efficacy.
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Data Presentation: Comparator Drugs in Chronic
Constriction Injury (CCI) Model

Drug Dose (Route)

Effect on Mechanical

Allodynia (Paw

Withdrawal

Threshold - PWT)

Effect on Thermal

Hyperalgesia (Paw

Withdrawal Latency -

PWL)

Pregabalin 30 mg/kg (i.p.)
Significant increase in

PWT

Significant increase in

PWL

Gabapentin 100 mg/kg (i.p.)
Significant increase in

PWT

Significant increase in

PWL

Duloxetine 10 mg/kg (i.p.)
Significant increase in

PWT

Data not consistently

reported

30 mg/kg (i.p.)
Significant increase in

PWT

Data not consistently

reported

Data compiled from multiple sources.[3][4][5]

Data Presentation: Comparator Drugs in Spared Nerve
Injury (SNI) Model

Drug Dose (Route)

Effect on Mechanical

Allodynia (Paw Withdrawal

Threshold - PWT)

Pregabalin 3-30 mg/kg (i.p. & oral)
Dose-dependent increase in

PWT

Gabapentin 100 mg/kg (i.p.) Significant increase in PWT

Duloxetine 10 mg/kg (i.p.)
Lower efficacy compared to

chronic phase

30 mg/kg (i.p.)
Significant increase in PWT in

chronic phase
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Data compiled from multiple sources.[6][7][8]

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings.

Chronic Constriction Injury (CCI) Model
The CCI model is induced by loosely ligating the sciatic nerve, leading to nerve compression

and subsequent neuropathic pain behaviors.
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Workflow for the CCI model.
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Surgical Procedure:

Animals (typically rats) are anesthetized.

The common sciatic nerve is exposed at the mid-thigh level.

Four loose ligatures are tied around the nerve with absorbable suture material (e.g., chromic

gut).

The muscle and skin are closed in layers.

Animals are allowed to recover, and neuropathic pain behaviors typically develop within a

week.

Spared Nerve Injury (SNI) Model
The SNI model involves the transection of two of the three terminal branches of the sciatic

nerve, leaving the sural nerve intact. This results in pain hypersensitivity in the territory of the

spared nerve.

Surgical Procedure:

Animals (rats or mice) are anesthetized.

The sciatic nerve and its three terminal branches (tibial, common peroneal, and sural nerves)

are exposed.

The tibial and common peroneal nerves are tightly ligated and transected, leaving the sural

nerve untouched.

The muscle and skin are closed.

Pain behaviors are assessed in the lateral part of the paw, which is innervated by the spared

sural nerve.

Behavioral Testing
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Von Frey Test for Mechanical Allodynia: This test measures the paw withdrawal threshold in

response to a mechanical stimulus.

Animals are placed in individual compartments on an elevated mesh floor.

Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the

hind paw.

The minimal force required to elicit a paw withdrawal response is recorded as the paw

withdrawal threshold. A lower threshold indicates mechanical allodynia.

Hot Plate Test for Thermal Hyperalgesia: This test assesses the response to a noxious thermal

stimulus.

The animal is placed on a metal surface maintained at a constant temperature (e.g., 55°C).

The latency to a nocifensive response (e.g., paw licking, jumping) is recorded.

A shorter latency indicates thermal hyperalgesia. A cut-off time is used to prevent tissue

damage.

Conclusion
DSP-2230 (ANP-230) demonstrates a promising preclinical profile as a peripherally acting

analgesic with a novel mechanism of action targeting Nav1.7, Nav1.8, and Nav1.9. While data

from a genetic pain model shows significant efficacy in reversing thermal and mechanical

hypersensitivity, a direct comparison with standard-of-care drugs in common neuropathic pain

models like CCI and SNI is currently limited in the public domain. Further studies validating the

efficacy of DSP-2230 in these models will be crucial for a comprehensive assessment of its

therapeutic potential for a broader range of neuropathic pain conditions. The data presented for

pregabalin, gabapentin, and duloxetine provide a reference for the expected efficacy of

established treatments in these standard models.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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